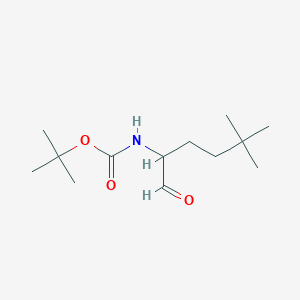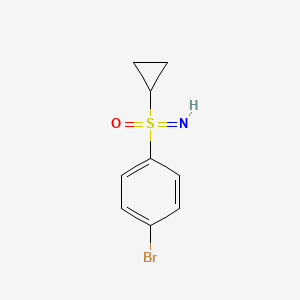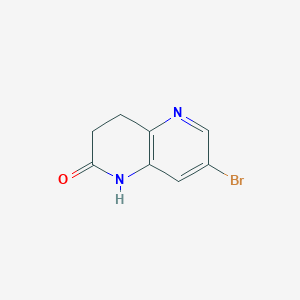
5,8-Dimethoxy-2-(prop-2-yn-1-yl)-1,2,3,4-tetrahydroisoquinolin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Dimethoxy-2-(prop-2-yn-1-yl)-1,2,3,4-tetrahydroisoquinolin-4-ol, also known as L-Stepholidine (L-SPD), is a natural alkaloid isolated from the Chinese herb Stephania intermedia. L-SPD has been shown to have potential therapeutic effects on various diseases due to its unique chemical structure and mechanism of action.
Mécanisme D'action
The mechanism of action of L-SPD involves the modulation of neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. L-SPD acts as a partial agonist at dopamine D1 and D2 receptors, which increases the release of dopamine in the brain. L-SPD also acts as an antagonist at serotonin 5-HT2A receptors, which reduces the activity of serotonin in the brain. Furthermore, L-SPD has been shown to modulate the activity of glutamate receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
L-SPD has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter systems, the reduction of oxidative stress, and the inhibition of inflammatory responses. Studies have shown that L-SPD can increase the levels of antioxidant enzymes in the brain, which reduces oxidative stress and protects against neurodegeneration. L-SPD has also been found to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
L-SPD has several advantages for lab experiments, including its unique chemical structure and mechanism of action, which make it a promising candidate for the treatment of various diseases. However, there are also limitations to the use of L-SPD in lab experiments, including its low solubility in water and the need for specialized equipment for its synthesis and purification.
Orientations Futures
There are several future directions for the study of L-SPD, including the development of more efficient synthesis methods, the investigation of its potential therapeutic effects in other diseases, and the exploration of its mechanism of action at the molecular level. In addition, the use of L-SPD in combination with other drugs may enhance its therapeutic effects and reduce its limitations in lab experiments.
Méthodes De Synthèse
The synthesis of L-SPD involves several steps, including the extraction of raw materials, purification, and chemical reactions. The raw materials used for the synthesis of L-SPD are 3,4-dimethoxyphenethylamine, propargyl bromide, and tetrahydroisoquinoline. The chemical reactions involved in the synthesis include the alkylation of 3,4-dimethoxyphenethylamine with propargyl bromide, followed by the reduction of the resulting compound with sodium borohydride. The final step involves the condensation of the reduced compound with tetrahydroisoquinoline to form L-SPD.
Applications De Recherche Scientifique
L-SPD has been extensively studied for its therapeutic potential in various diseases, including Parkinson's disease, schizophrenia, and drug addiction. Studies have shown that L-SPD can improve motor function and reduce the symptoms of Parkinson's disease by increasing the levels of dopamine in the brain. L-SPD has also been shown to have antipsychotic effects by modulating the activity of dopamine and serotonin receptors in the brain. In addition, L-SPD has been found to reduce drug-seeking behavior in animal models of addiction.
Propriétés
IUPAC Name |
5,8-dimethoxy-2-prop-2-ynyl-3,4-dihydro-1H-isoquinolin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-4-7-15-8-10-12(17-2)5-6-13(18-3)14(10)11(16)9-15/h1,5-6,11,16H,7-9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBJJFQNDIQBGJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CN(CC(C2=C(C=C1)OC)O)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-Dimethoxy-2-(prop-2-yn-1-yl)-1,2,3,4-tetrahydroisoquinolin-4-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

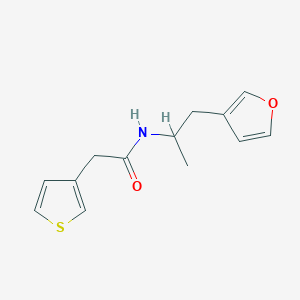
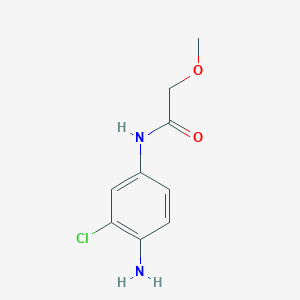
![3-[(5-Chloropyrimidin-2-yl)amino]-1-phenylpropan-1-ol](/img/structure/B2988868.png)
![2-((2-methoxyethyl)amino)-8-methyl-3-phenyl-4H-furo[3,2-c]chromen-4-one](/img/structure/B2988869.png)
![Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)carbamate](/img/structure/B2988870.png)
![1,7-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2988871.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2988878.png)
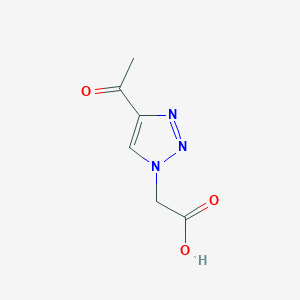
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2988880.png)
![7-[2-(2-Oxochromen-7-yl)oxyethoxy]chromen-2-one](/img/structure/B2988883.png)
